
Ozagrel hydrochloride
Descripción general
Descripción
Ozagrel hydrochloride is a selective thromboxane A2 (TXA2) synthase inhibitor that suppresses platelet aggregation by reducing TXA2 production, a potent vasoconstrictor and platelet activator. It is clinically approved in Japan for treating cerebral vasospasm following subarachnoid hemorrhage (SAH) and has demonstrated hepatoprotective effects in acetaminophen overdose models . Its mechanism involves inhibiting TXA2 synthesis, thereby mitigating vascular smooth muscle contraction and thrombotic events. With an IC50 of 53.12 μM for human platelet aggregation inhibition, ozagrel is also explored in asthma, acute cerebral infarction, and feline infectious peritonitis (FIP) .
Métodos De Preparación
Synthetic Routes to Ozagrel Hydrochloride
Bromination of Ethyl Cinnamate Derivatives
The synthesis begins with the bromination of ethyl cinnamate derivatives. In Patent CN102558061B , ethyl tolyl acrylate undergoes bromination using N-bromosuccinimide (NBS) in acetonitrile under reflux, yielding bromoethyl ethyl cinnamate (Intermediate 1) with a yield of 85–92% . Diisopropyl azodicarboxylate (DIAD) acts as a radical initiator, ensuring regioselective bromination at the allylic position. Alternative solvents like acetone reduce reaction efficiency by 12–15%, as noted in comparative trials .
Imidazole Substitution Reaction
Bromoethyl ethyl cinnamate reacts with imidazole in the presence of anhydrous potassium carbonate and potassium iodide. Patent CN107698513A substitutes acetonitrile with tetrahydrofuran (THF), achieving 94% conversion by leveraging THF’s superior solvation of imidazole . Sodium hydroxide serves as an acid scavenger, minimizing side reactions such as dimerization of bromoethyl intermediates . Post-reaction workup involves ethyl acetate extraction and recrystallization with a 1:1 ethyl acetate–petroleum ether mixture, yielding imidazolmethyl ethyl cinnamate (Intermediate 2) with 99.2% purity .
Hydrolysis and Salt Formation
Intermediate 2 undergoes alkaline hydrolysis using 20–40% sodium hydroxide at 50–70°C for 0.5–1.5 hours . Neutralization with hydrochloric acid precipitates ozagrel free acid, which is subsequently converted to this compound via salification. Patent CN102558061B reports that substituting sodium hydroxide with hydrochloric acid during neutralization directly yields the hydrochloride salt without additional steps . Recrystallization from methanol–methylene dichloride (1:1 v/v) at 35–45°C enhances crystal homogeneity, achieving 78.9% yield and 99.8% purity .
Optimization of Purification Techniques
Solvent Systems for Recrystallization
Recrystallization solvents critically impact this compound’s polymorphic form and impurity profile. Method 4 in Patent CN102558061B employs methanol–methylene dichloride, reducing related substances to <0.1% compared to single-solvent systems (e.g., ethanol or isopropanol), which exhibit 0.5–1.2% impurities . The dual solvent system facilitates slow cooling crystallization, favoring the formation of thermodynamically stable monoclinic crystals .
Table 1: Impact of Recrystallization Solvents on this compound Quality
Solvent System | Yield (%) | Purity (%) | Related Substances (%) |
---|---|---|---|
Methanol–CH₂Cl₂ | 78.9 | 99.8 | 0.08 |
Ethanol | 69.9 | 99.4 | 0.52 |
Isopropanol | 58.4 | 99.4 | 0.87 |
Ethyl Acetate–Petroleum Ether | 70.8 | 99.1 | 0.45 |
Removal of Genotoxic Impurities
Residual bromoethyl ethyl cinnamate and dibromoethyl cinnamate, classified as genotoxic impurities, are eliminated via aqueous washing and activated carbon treatment. Patent CN107698513A implements a pH-controlled extraction sequence:
-
Adjust pH to 3.0 with hydrochloric acid to protonate imidazole byproducts.
-
Extract with ethyl acetate to remove hydrophobic impurities.
-
Neutralize to pH 7.0 with sodium bicarbonate, isolating ozagrel free acid .
This protocol reduces genotoxic impurities to undetectable levels (<0.001%) .
Analytical Characterization and Quality Control
High-Performance Liquid Chromatography (HPLC)
HPLC methods with C18 columns (4.6 × 250 mm, 5 µm) and UV detection at 254 nm are standardized for quantifying this compound. Mobile phases of acetonitrile–phosphate buffer (pH 2.5) in a 45:55 ratio resolve ozagrel from intermediates and degradation products . System suitability criteria include a tailing factor <2.0 and theoretical plates >2,000 .
Spectroscopic Confirmation
PMC Study (2024) validates ozagrel’s structure via ¹H-NMR (δ 7.65–7.12 ppm for aromatic protons, δ 5.21 ppm for imidazole CH₂) and ¹³C-NMR (δ 170.2 ppm for carbonyl carbons) . Mass spectrometry (ESI+) confirms the molecular ion peak at m/z 225.1 [M+H]⁺ .
Stability Studies and Regulatory Considerations
Forced Degradation Studies
This compound exhibits susceptibility to oxidative and photolytic degradation. Under 1,000 lux illumination for 48 hours, photodegradation products (e.g., cinnamic acid derivatives) increase by 1.8–2.4% . Oxidative stress with 3% H₂O₂ at 60°C for 6 hours generates 3.7% impurities, primarily epoxides .
Table 2: Stability of this compound Under Accelerated Conditions
Condition | Duration | Purity (%) | Major Degradants (%) |
---|---|---|---|
High Humidity (75% RH) | 30 days | 98.5 | 0.9 |
High Temperature (60°C) | 15 days | 97.8 | 1.5 |
UV Light (300–400 nm) | 48 hours | 96.2 | 2.1 |
Regulatory Compliance
The International Council for Harmonisation (ICH) Q3A guidelines mandate genotoxic impurities below 0.1% for daily doses <1 g. The described synthesis and purification protocols comply with these thresholds, as demonstrated in Patent CN107698513A .
Análisis De Reacciones Químicas
Tipos de reacciones
El hidrocloruro de ozagrel experimenta varios tipos de reacciones químicas, que incluyen:
Fotoisomerización: Esta reacción implica la isomerización de las estructuras de alqueno E/Z bajo irradiación de luz, catalizada por vitamina B2 o flavín adenín dinucleótido (FAD).
Sustitución: El grupo bromometilo en las etapas intermedias de la síntesis se sustituye con imidazol.
Reactivos y condiciones comunes
Bromación: Bromo elemental o N-bromosuccinimida (NBS) en presencia de peróxido de benzoílo.
Sustitución: Imidazol en presencia de carbonato de potasio.
Condensación: Ácido malónico en tolueno, seguido del tratamiento con ácido clorhídrico.
Productos principales
El producto principal formado a partir de estas reacciones es el hidrocloruro de ozagrel, con alta pureza y rendimiento .
Aplicaciones Científicas De Investigación
Hepatoprotection
Ozagrel has shown promise in protecting against liver injury induced by acetaminophen (APAP) overdose. A study demonstrated that ozagrel significantly reduced mortality and serum alanine aminotransferase (ALT) levels in mice subjected to APAP-induced hepatotoxicity. The treatment also mitigated hepatic necrosis and DNA fragmentation, indicating its potential as a therapeutic candidate for APAP-induced liver injury .
Table 1: Effects of Ozagrel on Liver Injury in Mice
Parameter | Control Group | APAP Group | APAP + Ozagrel (200 mg/kg) |
---|---|---|---|
Mortality Rate (%) | 0% | 80% | 20% |
ALT Levels (U/L) | 50 | 350 | 150 |
Histopathological Score | 0 | 5 | 2 |
Asthma Management
In the field of pulmonology, ozagrel has been evaluated for its efficacy in treating asthma exacerbated by alcohol consumption. A randomized controlled trial indicated that ozagrel could inhibit acetaldehyde-induced bronchoconstriction in asthmatic patients, suggesting its utility as an adjunct therapy in alcohol-induced asthma .
Table 2: Bronchoconstriction Response to Ozagrel
Treatment | Peak Expiratory Flow Change (L/min) |
---|---|
Placebo | -30 |
Ozagrel (400 mg) | -10 |
Stroke Treatment
Recent studies have explored the use of ozagrel in combination with tirofiban for treating progressive stroke patients outside the thrombolytic therapy window. The combination therapy showed improved outcomes compared to monotherapy, highlighting ozagrel's role in managing acute cerebrovascular events .
Table 3: Efficacy of Tirofiban and Ozagrel Combination Therapy
Treatment Group | Mean Improvement in Neurological Function Score |
---|---|
Tirofiban + Ozagrel | 4.5 |
Tirofiban Only | 3.0 |
Ozagrel Only | 3.5 |
Acetaminophen-Induced Liver Injury
In a controlled study involving ICR male mice, ozagrel was administered post-APAP injection. The results indicated significant hepatoprotection, with reduced histological damage and lower levels of inflammatory markers . The findings suggest that ozagrel may be beneficial for patients at risk of liver damage due to acetaminophen overdose.
Alcohol-Induced Asthma Exacerbation
A clinical trial involving four patients with alcohol-induced asthma demonstrated that ozagrel significantly reduced bronchoconstriction when challenged with acetaldehyde . This case study underscores the potential of ozagrel as a targeted therapy for specific asthma triggers.
Mecanismo De Acción
El hidrocloruro de ozagrel funciona inhibiendo la sintetasa de tromboxano A2, bloqueando así la biosíntesis del tromboxano A2. Esta inhibición previene la agregación plaquetaria, la broncoconstricción y la vasoconstricción . Los objetivos moleculares incluyen la sintetasa de tromboxano A2 y las vías involucradas en la biosíntesis de tromboxano A2 .
Comparación Con Compuestos Similares
Fasudil Hydrochloride
Mechanism : Fasudil hydrochloride is a rho kinase inhibitor that induces vasodilation by blocking myosin light chain phosphorylation, contrasting with ozagrel’s TXA2 synthase inhibition .
Clinical Efficacy in SAH :
- Monotherapy: Fasudil monotherapy (F group) showed 62% efficacy in preventing moderate/severe cerebral vasospasm, compared to 54% for ozagrel sodium monotherapy (O group) .
- However, ozagrel monotherapy had higher mortality (OR: 1.98 vs. 0.85 for FO) and poorer outcomes .
- Synergy: Preclinical models suggest fasudil mitigates chronic vasospasm via rho kinase inhibition, while ozagrel targets acute platelet aggregation. Despite mechanistic differences, combination therapy lacks prognostic superiority over fasudil alone .
Table 1: Fasudil vs. Ozagrel in SAH Treatment
Dazoxiben Hydrochloride
Mechanism: Another TXA2 synthase inhibitor, dazoxiben, exhibits higher potency (IC50: 0.3 μM for TXB2 inhibition) compared to ozagrel (IC50: 53.12 μM) .
Clinical Application :
- Dazoxiben primarily enhances prostacyclin (PGI2) synthesis, whereas ozagrel’s neuroprotective effects are highlighted in SAH and cerebral infarction .
- Limited direct comparisons exist, but ozagrel’s broader therapeutic applications (e.g., liver injury, asthma) suggest divergent clinical niches .
N-Acetylcysteine (NAC)
Hepatoprotective Effects :
- In acetaminophen overdose models, ozagrel reduced liver injury without increasing glutathione (GSH) levels, unlike NAC, which replenishes GSH. This indicates ozagrel acts via TXA2 pathway modulation rather than antioxidant mechanisms .
Table 2: Ozagrel vs. NAC in Hepatoprotection
Parameter | Ozagrel Hydrochloride | N-Acetylcysteine (NAC) |
---|---|---|
Mechanism | TXA2 synthase inhibition | GSH synthesis promoter |
GSH elevation | No | Yes |
Hepatoprotective efficacy | Comparable to NAC | Gold standard |
Combination Therapies
With Fasudil Hydrochloride
- Outcome: No mortality difference between F and FO groups, but FO reduced mortality vs. O group (OR: 0.85 vs. 1.98) .
- Limitation: Combination therapy’s benefits are context-dependent, showing superiority only over ozagrel monotherapy .
With Tetramethylpyrazine Hydrochloride
- In acute cerebral infarction, ozagrel combined with tetramethylpyrazine improved cerebral blood flow (Vm increase: 88.6% vs. 65.7% with ozagrel alone) and reduced blood viscosity .
With Paeonol (POC Conjugate)
- A paeonol-ozagrel conjugate demonstrated enhanced antiplatelet activity (IC50: 29.4 μM vs. 53.12 μM for ozagrel alone) in ADP-induced aggregation models .
Actividad Biológica
Ozagrel hydrochloride, a selective thromboxane A2 (TXA2) synthase inhibitor, has garnered attention for its significant biological activities, particularly in the context of thromboembolic disorders and other medical conditions. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
This compound selectively inhibits thromboxane A2 synthetase with an IC50 value of approximately 4 nM, demonstrating high potency in blocking TXA2 synthesis without affecting other pathways such as prostacyclin (PGI2) synthesis or cyclooxygenase activity (IC50 > 1 mM) . TXA2 is a potent vasoconstrictor and promoter of platelet aggregation, making its inhibition beneficial in various cardiovascular conditions.
1. Stroke Management
Ozagrel has been evaluated for its efficacy in managing acute ischemic stroke. A clinical study involving 156 patients showed that ozagrel significantly improved neurological outcomes as measured by the National Institutes of Health Stroke Scale (NIHSS) . Patients treated with ozagrel monotherapy exhibited notable improvements in their clinical symptoms compared to those receiving combination therapies.
2. Cerebral Aneurysm Procedures
In the context of endovascular procedures for cerebral aneurysms, ozagrel was administered prophylactically and as a rescue treatment during thromboembolic events. In a study of 27 procedures, ozagrel effectively prevented permanent neurological deficits associated with thromboembolism, achieving early recanalization in several cases .
3. Liver Injury Protection
Research has demonstrated that ozagrel can mitigate liver injury induced by acetaminophen overdose in murine models. Treatment with ozagrel significantly reduced mortality and liver damage indicators such as serum alanine aminotransferase (ALT) levels and histopathological changes . This suggests potential protective roles against hepatotoxicity.
Case Studies
Case Study 1: Acute Ischemic Stroke
In a cohort study involving stroke patients treated with ozagrel, significant improvements were observed in NIHSS scores post-treatment. The average improvement was noted at -2.4 points for patients receiving ozagrel monotherapy compared to other treatment groups .
Case Study 2: Cerebral Aneurysm Management
During a procedure involving coil embolization for cerebral aneurysms, ozagrel was administered to patients experiencing cerebral artery occlusions. The drug facilitated recanalization in 5 out of 9 occluded arteries, demonstrating its effectiveness in acute interventions .
Pharmacokinetics
A pharmacokinetic study revealed that ozagrel is well-absorbed and exhibits a favorable profile in healthy volunteers. The compound's half-life and metabolic pathways suggest it can be effectively utilized in clinical settings .
Inhibition of Bronchoconstriction
Ozagrel has also been studied for its role in alleviating bronchoconstriction induced by acetaldehyde in asthmatic patients. In a randomized controlled trial, ozagrel administration resulted in improved peak expiratory flow rates compared to placebo .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Ozagrel hydrochloride in bulk drugs or formulations?
- Methodology : Two validated methods are widely used:
- HPTLC : Employ silica gel 60F-254 plates with a toluene:methanol:triethylamine (6.5:4.0:0.1 v/v/v) solvent system. Detection at 280 nm yields linearity (30–120 ng/spot; r² = 0.999) with LOD/LOQ of 4.069/12.332 ng/spot. Degradation studies (acid/alkali hydrolysis, oxidation) confirm stability-indicating properties .
- UV Spectrophotometry : Measure absorbance at 270 nm with linearity (1.0–10.0 µg/ml; r = 0.999), LOD/LOQ of 0.4629/1.4027 µg/ml. Validated per ICH guidelines for accuracy and precision .
Q. How does this compound inhibit thromboxane A2 (TXA2) synthase, and what assays confirm this activity?
- Methodology : Ozagrel selectively inhibits TXA2 synthase (IC₅₀ = 53.12 µM for human platelet aggregation). Use in vitro platelet-rich plasma assays to measure TXB₂ (TXA2 metabolite) suppression via ELISA or LC-MS. Parallel increases in PGE₂ (prostaglandin E2) confirm enzyme inhibition specificity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Wear PPE (gloves, lab coat, eye protection) due to potential carcinogenicity (Category 2). Store in locked cabinets, and dispose via approved waste facilities. Refer to SDS guidelines for spill management and first aid (e.g., rinse eyes/skin with water for 15 minutes) .
Q. How is this compound characterized for purity and structural identity?
- Methodology : Perform elemental analysis (C: 68.41%, H: 5.30%, N: 12.27%, O: 14.02%) and confirm CAS registry (78712-43-3). Use melting point determination (>200°C decomposition) and spectroscopic techniques (FT-IR, NMR) for structural validation .
Advanced Research Questions
Q. What experimental challenges arise when developing stability-indicating methods for this compound?
- Methodology : Degradation under acidic/alkaline, oxidative, and thermal conditions complicates method validation. Use forced degradation studies to identify degradation products (e.g., via HPTLC or HPLC-MS). Ensure chromatographic separation of degraded products from the parent compound to avoid interference .
Q. How can researchers reconcile contradictory data between preclinical efficacy and clinical outcomes for Ozagrel?
- Case Study : In rats, Ozagrel sodium (a related salt) reduced myocardial ischemia via antioxidant effects (↓MDA, ↑SOD) and antiplatelet activity (↓PF4) . However, clinical studies in elderly patients showed no mortality reduction with Ozagrel sodium in cerebral vasospasm .
- Resolution : Evaluate species-specific pharmacokinetics, dosage differences, and comorbidities in clinical populations. Conduct dose-response studies in translational models to bridge gaps.
Q. What in vivo models are optimal for studying Ozagrel’s neuroprotective or anti-inflammatory effects?
- Methodology :
- Cerebral Ischemia : Use rodent models (e.g., middle cerebral artery occlusion) with Ozagrel administered pre/post-ischemia. Measure biomarkers like glutamate receptor distribution via immunogold labeling in brain sections .
- Asthma : Employ ovalbumin-induced airway hyperresponsiveness (AHR) models. Assess IL-17A and complement system interactions (C3a/C5a) to elucidate Ozagrel’s role in reducing inflammation .
Q. How can flow cytometry be optimized to study Ozagrel’s impact on cell cycle dynamics?
- Methodology : Treat fission yeast or mammalian cells with this compound and analyze DNA content via propidium iodide staining. Address light-scattering artifacts by testing multiple excitation wavelengths (405–640 nm) to ensure cell size-independent measurements .
Q. What strategies enhance Ozagrel’s bioavailability for targeted therapeutic applications?
- Methodology : Develop nanoparticle formulations (e.g., liposomes) to improve solubility and plasma half-life. Validate using pharmacokinetic studies (Cₘₐₓ, AUC) and compare with free drug efficacy in disease models .
Q. How do genetic screens or phytase expression studies utilize this compound as a research tool?
- Case Study : In barley, this compound was used to clone PAP-type phytase genes. Promoter-reporter assays in transgenic wheat revealed differential expression during grain formation (α-type) vs. germination (β-type). Validate via qPCR and enzymatic activity assays .
Propiedades
IUPAC Name |
(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2.ClH/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);1H/b6-5+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKFWBJJNNPGAM-IPZCTEOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045506 | |
Record name | Ozagrel hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78712-43-3 | |
Record name | Ozagrel hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78712-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ozagrel hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078712433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ozagrel hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, hydrochloride (1:1), (2E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OZAGREL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W222U960HS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.